molecular formula C27H30ClFN6O7S2 B13990915 4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid CAS No. 30885-71-3

4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid

Cat. No.: B13990915
CAS No.: 30885-71-3
M. Wt: 669.1 g/mol
InChI Key: XBFKQZSLLGRXKN-UHFFFAOYSA-N
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Description

4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a sulfonyl fluoride group, and multiple aromatic rings. Its chemical properties make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid involves multiple steps. The initial step typically includes the chlorination of 4,6-diamino-1,3,5-triazine to form 2-chloro-4,6-diamino-1,3,5-triazine . This intermediate is then reacted with 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol to form the corresponding phenoxy derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents such as dichloromethane and ethanol. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chloro site can yield derivatives with different substituents, while oxidation reactions can lead to the formation of quinones and other oxidized products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The triazine ring and sulfonyl fluoride group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid is unique due to its complex structure, which combines multiple functional groups and aromatic rings.

Properties

CAS No.

30885-71-3

Molecular Formula

C27H30ClFN6O7S2

Molecular Weight

669.1 g/mol

IUPAC Name

4-[[2-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)17-9-12-21(20(26)13-17)37-14-15-5-3-4-6-19(15)22(34)30-16-7-10-18(11-8-16)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5)

InChI Key

XBFKQZSLLGRXKN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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